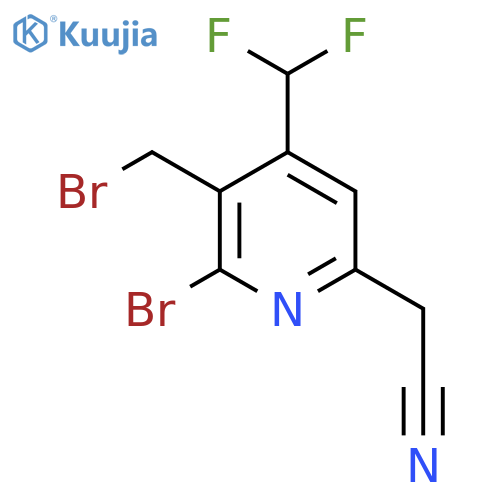Cas no 1805253-38-6 (2-Bromo-3-(bromomethyl)-4-(difluoromethyl)pyridine-6-acetonitrile)

1805253-38-6 structure
商品名:2-Bromo-3-(bromomethyl)-4-(difluoromethyl)pyridine-6-acetonitrile
CAS番号:1805253-38-6
MF:C9H6Br2F2N2
メガワット:339.96214723587
CID:4866342
2-Bromo-3-(bromomethyl)-4-(difluoromethyl)pyridine-6-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-3-(bromomethyl)-4-(difluoromethyl)pyridine-6-acetonitrile
-
- インチ: 1S/C9H6Br2F2N2/c10-4-7-6(9(12)13)3-5(1-2-14)15-8(7)11/h3,9H,1,4H2
- InChIKey: GQUINSAPYDCYIC-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(CBr)C(C(F)F)=CC(CC#N)=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 254
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 36.7
2-Bromo-3-(bromomethyl)-4-(difluoromethyl)pyridine-6-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029053914-1g |
2-Bromo-3-(bromomethyl)-4-(difluoromethyl)pyridine-6-acetonitrile |
1805253-38-6 | 97% | 1g |
$1,490.00 | 2022-04-01 |
2-Bromo-3-(bromomethyl)-4-(difluoromethyl)pyridine-6-acetonitrile 関連文献
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
-
2. Water
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
1805253-38-6 (2-Bromo-3-(bromomethyl)-4-(difluoromethyl)pyridine-6-acetonitrile) 関連製品
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
